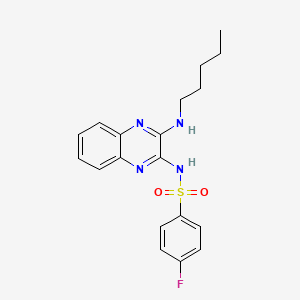

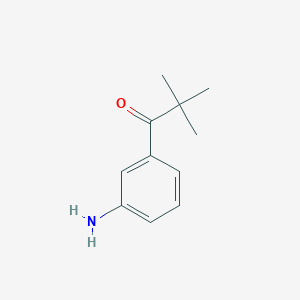

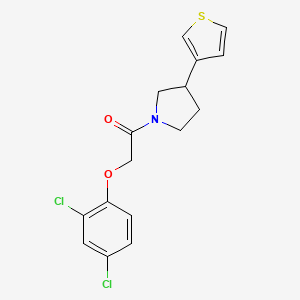

![molecular formula C17H19N3O2S B2496613 2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide CAS No. 136414-05-6](/img/structure/B2496613.png)

2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is part of a broader class of acetamide derivatives known for their versatile applications in medicinal chemistry and material science. These compounds exhibit a wide range of biological activities and chemical properties due to their functional groups and structural diversity.

Synthesis Analysis

Synthesis of acetamide derivatives, like the one mentioned, typically involves the reaction of appropriate phenol or amine precursors with chloroacetyl chloride or similar acylating agents in the presence of a base. For instance, Sharma et al. (2018) described the synthesis of a related compound by stirring ethyl 2-(isopropylphenoxy)acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using spectroscopic techniques such as NMR, LC-MS, and X-ray crystallography. Sharma et al. (2018) confirmed the anticancer activity of their synthesized compound through in silico modeling, which targets the VEGFr receptor. The compound crystallizes in the orthorhombic crystal system, showcasing intermolecular and intramolecular hydrogen bonds critical for its structural stability (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including nucleophilic substitution, amidation, and hydrolysis, depending on the functional groups present in the compound. The presence of the phenoxy and thioxomethylamino groups in the compound suggests it could participate in electrophilic substitution reactions at the aromatic ring, as well as potential interactions with biomolecules through its thioxomethylamino group.

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and the nature of substituents. For example, the solubility in organic solvents and water can vary significantly, affecting their application in drug formulation and chemical synthesis.

Chemical Properties Analysis

The chemical properties, including acidity/basicity (pKa), reactivity towards acids/bases, and stability under various conditions, are determined by the functional groups present in the acetamide derivatives. The pKa values of related compounds indicate their behavior as weak acids or bases in chemical reactions and biological environments (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Synthesis and Structure Analysis

- Synthesis and Molecular Docking Analysis of Anticancer Drug : A compound similar to the requested chemical, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and studied for its anticancer activity. The study involved in silico modeling targeting the VEGFr receptor, indicating potential applications in cancer treatment (Sharma et al., 2018).

pKa Determination and Drug Precursor Analysis

- pKa Determination of Newly Synthesized Derivatives : Research on derivatives of the requested chemical, specifically N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide, identified their acidity constants through UV spectroscopic studies. This kind of research is crucial for understanding the chemical properties of potential drug precursors (Duran & Canbaz, 2013).

Anticancer Activity Study

- Anticancer Activities of Acetamide Derivatives : A study explored the anticancer properties of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, showing reasonable activity against various cancer types, particularly melanoma cell lines. This indicates the relevance of such compounds in developing cancer treatments (Duran & Demirayak, 2012).

Applications in Photoinitiators

- Use in Nano-Photoinitiator for PMMA Hybrid Networks : Another related compound, 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, was synthesized for use in a nano-photoinitiator. This photoinitiator showed improved thermal stability and robustness in poly(methyl methacrylate) matrices, indicating its potential in material science applications (Batibay et al., 2020).

Other Applications

- Development of Fluorescent Probes : A study on 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, a chemical with structural similarities, focused on its application as a molecular probe for measuring carbonyl compounds in environmental water samples, highlighting its potential in environmental monitoring (Houdier et al., 2000).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[[2-(3,4-dimethylphenoxy)acetyl]amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-12-8-9-15(10-13(12)2)22-11-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYARODBDPIDNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

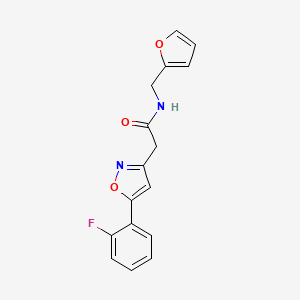

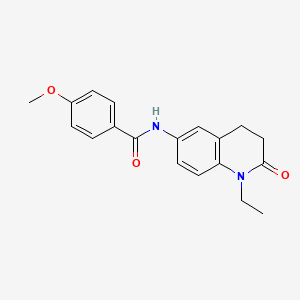

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)

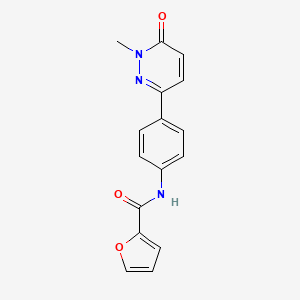

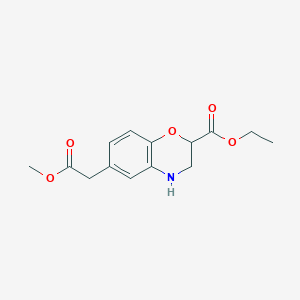

![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)

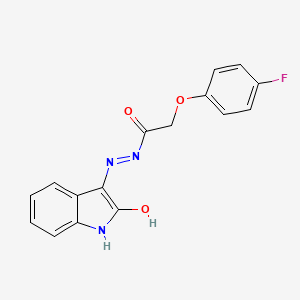

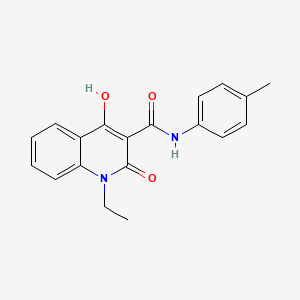

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2496542.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)